

1-Phenyl-1H-benzo[d]triazole mechanism of action

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Compound of Interest

Compound Name: **1-Phenyl-1H-benzo[d]
[1,2,3]triazole**

Cat. No.: **B188123**

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An In-Depth Technical Guide on the Mechanism of Action of 1-Phenyl-1H-benzo[d]triazole Derivatives

Introduction

1-Phenyl-1H-benzo[d]triazole is a heterocyclic aromatic compound featuring a benzotriazole core with a phenyl substituent at the N1 position of the triazole ring.^[1] While the parent compound is utilized in organic synthesis and as a UV stabilizer, its primary significance in the biomedical field lies in its role as a versatile scaffold for the development of novel therapeutic agents.^{[1][2]} The fusion of a benzene ring with a 1,2,3-triazole ring creates a privileged structure that serves as a foundation for derivatives exhibiting a wide array of pharmacological activities.^{[3][4]} Research has demonstrated that functionalized derivatives of this core structure can act as potent inhibitors of key enzymes, induce programmed cell death in cancer cells, and exhibit anti-inflammatory properties.^{[5][6][7]}

This technical guide provides a detailed overview of the primary mechanisms of action attributed to various derivatives of 1-Phenyl-1H-benzo[d]triazole, focusing on enzyme inhibition and the induction of apoptosis. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Mechanism of Action 1: Enzyme Inhibition

A predominant mechanism of action for 1-phenyl-1,2,3-triazole derivatives is the targeted inhibition of specific enzymes. This activity is highly dependent on the nature and position of substituents on the phenyl and triazole rings, which influence the molecule's binding affinity and selectivity for the enzyme's active site.

Carbonic Anhydrase Inhibition

Derivatives of 1-phenyl-1,2,3-triazole have been synthesized and identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms.^[5] These zinc-containing metalloenzymes are crucial in processes like pH homeostasis, electrolyte secretion, and bone resorption, and are implicated in diseases such as glaucoma and cancer.^[5]

The inhibitory action of these derivatives is achieved through the interaction of the sulfonamide group with the zinc ion in the enzyme's active site, while the triazole and phenyl rings engage in further interactions with amino acid residues, enhancing binding affinity.

Signaling Pathway: Carbonic Anhydrase Inhibition

Caption: Inhibition of carbonic anhydrase by a 1-phenyl-1,2,3-triazole derivative.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of various 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides has been quantified against several human carbonic anhydrase (hCA) isoforms. The inhibition constants (K_i) are summarized below.

Compound	hCA I (K _i , nM)	hCA II (K _i , nM)	hCA IV (K _i , nM)	hCA IX (K _i , nM)
6a	50.8	6.5	65.3	30.8
6d	966.8	760.0	957.5	815.9
6i	105.4	12.3	110.7	45.1
6n	98.2	9.8	95.4	38.6
Acetazolamide (Standard)	250.0	12.1	74.0	25.8
Data sourced from a study on 3-functionalised-1-phenyl-1,2,3-triazole sulfamoylbenzamides. [5]				

Cyclooxygenase (COX) Inhibition

Certain phenyl-1H-1,2,3-triazole analogs have demonstrated potent anti-inflammatory effects, which are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[\[7\]](#) COX-2 is an enzyme induced by inflammatory stimuli like tumor necrosis factor-alpha (TNF- α) and is responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[\[7\]](#) By inhibiting COX-2, these compounds reduce prostaglandin production, thereby exerting their anti-inflammatory effects.[\[8\]](#)

Mechanism of Action 2: Induction of Apoptosis

Another significant mechanism of action for benzotriazole-containing compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[\[6\]](#) This is a critical pathway for anti-cancer drug development.

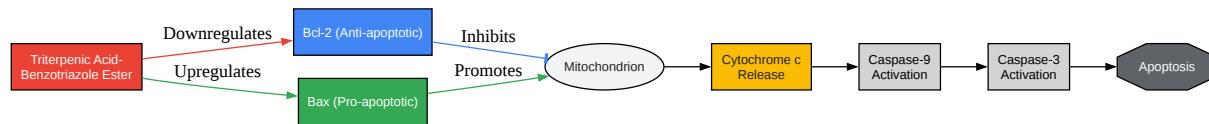
Intrinsic Apoptosis Pathway

Studies on triterpenic acid-benzotriazole esters have shown they can act as mitochondria-targeting anticancer agents (mitocans).[\[6\]](#) These compounds induce apoptosis through the

intrinsic, or mitochondrial, pathway. The mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[6]

The derivatives cause a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax.[6] This shift in the Bcl-2/Bax ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c. This, in turn, triggers the activation of caspase-9, an initiator caspase that subsequently activates executioner caspases (like caspase-3), culminating in cell death.[6]

Signaling Pathway: Intrinsic Apoptosis



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Caption: Intrinsic apoptosis pathway induced by benzotriazole derivatives.

Quantitative Data: Anticancer Activity

The cytotoxic effects of 1,2,3-triazole-incorporated thymol-1,3,4-oxadiazole derivatives were evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC_{50}) values are presented below.

Compound	MCF-7 (IC ₅₀ , μ M)	HCT-116 (IC ₅₀ , μ M)	HepG2 (IC ₅₀ , μ M)
7	1.9	18.6	1.8
8	3.5	34.5	5.3
9	1.1	2.6	1.4
10	4.2	45.2	2.5
Doxorubicin (Standard)	1.5	2.5	1.8
5-Fluorouracil (Standard)	25.4	>100	28.6

Data sourced from a study on 1,2,3-triazole tethered thymol-1,3,4-oxadiazole derivatives.[9]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay

This protocol outlines the method used to determine the inhibitory activity of compounds against various human carbonic anhydrase (hCA) isoforms.[5]

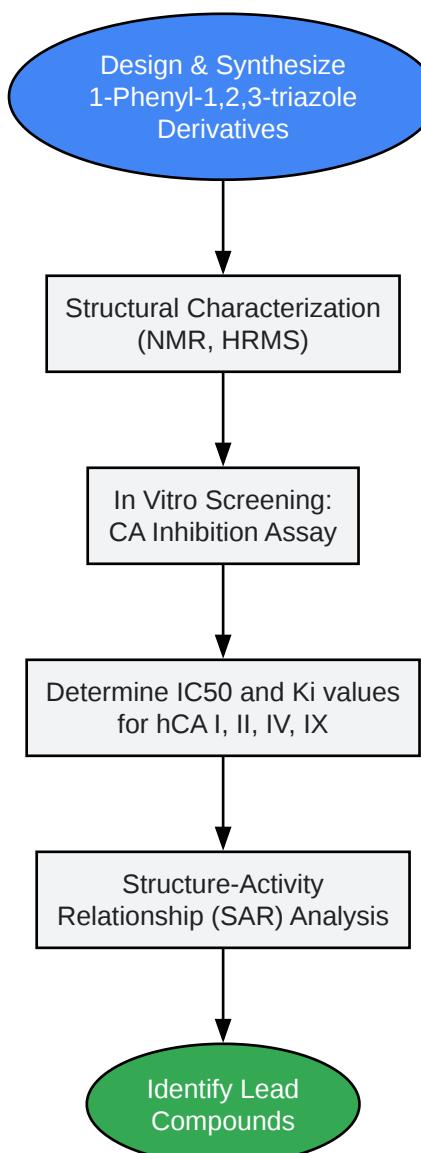
Objective: To measure the inhibition constants (K_i) of test compounds against hCA I, II, IV, and IX.

Methodology:

- **Enzyme and Substrate Preparation:** Recombinant human CA isoforms are used. The esterase activity is assayed using 4-nitrophenyl acetate as a substrate.
- **Assay Procedure:** The assay is performed in a 96-well plate. The reaction mixture contains Tris-HCl buffer (pH 7.4), the specific hCA isoform, and varying concentrations of the test inhibitor.

- Reaction Initiation and Measurement: The reaction is initiated by the addition of the 4-nitrophenyl acetate substrate. The hydrolysis of the substrate to 4-nitrophenol is monitored spectrophotometrically at 400 nm.
- Data Analysis: The IC_{50} values are determined by plotting the enzyme activity against the inhibitor concentration. The K_i values are then calculated from the IC_{50} values using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [S]/K_m)$, where $[S]$ is the substrate concentration and K_m is the Michaelis-Menten constant for the substrate.

Workflow: Synthesis and Screening of CA Inhibitors



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Caption: General workflow for developing novel carbonic anhydrase inhibitors.

Xylene-Induced Ear Edema Model (Anti-inflammatory Assay)

This *in vivo* protocol is used to assess the anti-inflammatory activity of phenyl-1H-1,2,3-triazole analogs.^{[7][8]}

Objective: To evaluate the ability of test compounds to reduce acute inflammation in a mouse model.

Methodology:

- Animal Model: Mice are used for the experiment.
- Compound Administration: The test compounds (e.g., at a dose of 25 mg/kg) and a reference drug (e.g., diclofenac) are administered to the mice, typically intraperitoneally or orally. A control group receives the vehicle.
- Induction of Edema: After a set period (e.g., 30 minutes), a fixed volume of xylene, an irritant, is applied to the surface of one ear of each mouse to induce inflammation and edema.
- Measurement: After another interval (e.g., 15-30 minutes), the mice are euthanized, and circular sections are removed from both the treated and untreated ears. The sections are weighed.
- Data Analysis: The difference in weight between the xylene-treated ear and the untreated ear is calculated as the edema weight. The percentage inhibition of edema for each compound is calculated relative to the control group using the formula: % Inhibition = [(C-T)/C] x 100, where C is the mean edema of the control group and T is the mean edema of the treated group.

Conclusion

The 1-phenyl-1H-benzo[d]triazole scaffold is a cornerstone in the design of pharmacologically active molecules. The mechanisms of action for its derivatives are diverse and potent, primarily revolving around specific enzyme inhibition and the induction of apoptosis in pathological cells.

Derivatives have shown remarkable efficacy as inhibitors of carbonic anhydrases and COX-2, highlighting their potential in treating glaucoma, cancer, and inflammatory conditions.^{[5][7]} Furthermore, their ability to trigger the intrinsic apoptotic pathway underscores their promise as anticancer agents.^[6] The continued exploration of structure-activity relationships and the synthesis of novel analogs will undoubtedly lead to the development of more selective and effective therapeutic agents based on this versatile chemical framework.

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